Isopulegol

描述

属性

IUPAC Name |

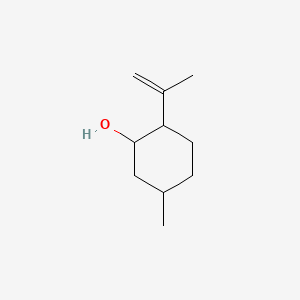

5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTMANIQRDEHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044461 | |

| Record name | 5-Methyl-2-(prop-1-en-2-yl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odour | |

| Record name | Isopulegol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Isopulegol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.904-0.913 | |

| Record name | Isopulegol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7786-67-6, 89-79-2 | |

| Record name | 5-Methyl-2-(1-methylethenyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7786-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopulegol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-2-(prop-1-en-2-yl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopulegol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-methyl-2-(1-methylvinyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Menth-8-en-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Isopulegol Isomers

Foreword: The Significance of Stereoisomerism in Isopulegol

This compound, a monoterpene alcohol, is a molecule of significant industrial and academic interest. It serves as a critical chiral intermediate in the synthesis of menthol, a compound widely used in flavorings, fragrances, and pharmaceuticals.[1] The molecular structure of this compound contains three chiral centers, giving rise to eight stereoisomers. These exist as four diastereomeric pairs of enantiomers: this compound, isothis compound, neothis compound, and neoisothis compound.[1] The spatial arrangement of the hydroxyl, methyl, and isopropenyl groups on the cyclohexane ring defines each isomer and dictates its unique physicochemical properties.[1] Understanding these properties is paramount for researchers, scientists, and drug development professionals, as they directly influence the material's behavior in chemical reactions, its biological activity, and its suitability for various applications. This guide provides a comprehensive exploration of the distinct characteristics of these isomers, the analytical techniques used for their characterization, and the underlying principles that govern their behavior.

Molecular Structure and Stereochemistry

The four diastereomers of this compound represent distinct three-dimensional arrangements of the same atomic connectivity. The relative orientations of the methyl, hydroxyl, and isopropenyl substituents on the cyclohexane ring determine the isomer. Each of these diastereomers exists as a pair of non-superimposable mirror images known as enantiomers ((+) and (-)).

Below is a diagram illustrating the relationships between the different stereoisomers of this compound.

Caption: General workflow for synthesis and analysis of this compound isomers.

Experimental Protocols

Chiral Gas Chromatography (GC) for Isomer Separation

Rationale: Chiral GC is the most effective analytical technique for separating all eight stereoisomers of this compound. The use of a chiral stationary phase allows for the differential interaction with each enantiomer, leading to their separation based on retention time.

Protocol:

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Reagents: High-purity hydrogen or helium as the carrier gas. A diluted sample of the this compound isomer mixture in a suitable solvent like ethanol or hexane.

-

GC Method Parameters:

-

Inlet Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas Flow: Set to the optimal linear velocity for the column (typically 30-40 cm/s).

-

Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 2°C/min to 200°C.

-

Hold: Maintain at 200°C for 5 minutes. (Note: This program is a starting point and should be optimized for the specific column and isomer mixture.)

-

-

Injection: 1 µL injection volume with a 50:1 split ratio.

-

-

Data Analysis: Identify the peaks corresponding to each isomer by comparing their retention times to those of known standards. The purity of each isomer can be determined by calculating the area percentage of its peak relative to the total peak area.

Determination of Optical Rotation

Rationale: Measuring the optical rotation is essential for determining the enantiomeric composition of a sample and confirming the identity of a specific enantiomer.

Protocol:

-

Instrumentation: A polarimeter.

-

Sample Preparation: Prepare a solution of the purified this compound isomer in a suitable solvent (e.g., ethanol) at a known concentration (c), typically in g/100 mL. If measuring a neat liquid, the density (d) will be used instead of concentration.

-

Measurement:

-

Calibrate the polarimeter with a blank (the pure solvent).

-

Fill a polarimeter cell of a known path length (l) in decimeters (dm) with the sample solution.

-

Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ), typically the sodium D-line (589.3 nm).

-

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:

-

For solutions: [α]Tλ = (100 * α) / (l * c)

-

For neat liquids: [α]Tλ = α / (l * d)

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of the this compound isomers.

-

¹H NMR: The chemical shifts and coupling constants of the protons provide information about their local electronic environment and spatial relationships with neighboring protons. For example, the proton attached to the carbon bearing the hydroxyl group will have a characteristic chemical shift and splitting pattern depending on its axial or equatorial position and the orientation of adjacent substituents.

-

¹³C NMR: The number of unique signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts of the carbons are sensitive to the stereochemistry of the substituents. For instance, the chemical shift of the methyl carbon can vary significantly between the different diastereomers.

While a complete comparative dataset is not readily available, the SpectraBase provides a ¹³C NMR spectrum for (-)-iso-isopulegol, which can be used as a reference for researchers working on this specific isomer. [2]

Applications and Significance

The diverse physicochemical and biological properties of this compound isomers make them valuable in various fields:

-

Fragrance and Flavor: this compound and its isomers possess a pleasant minty aroma, making them useful in perfumes, cosmetics, and food products. [2]* Pharmaceuticals: this compound has been investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. [2]The stereochemistry of the molecule is often critical for its biological activity.

-

Organic Synthesis: As a readily available chiral building block, (-)-isopulegol is a versatile starting material for the synthesis of other complex chiral molecules. [3]

Conclusion

The four diastereomeric pairs of this compound isomers, while sharing the same molecular formula, are distinct chemical entities with unique physicochemical properties. These differences, arising from their specific three-dimensional structures, have profound implications for their separation, characterization, and application. A thorough understanding of these properties, grounded in robust analytical techniques such as chiral GC, NMR, and polarimetry, is essential for harnessing the full potential of these versatile monoterpene alcohols in research, drug development, and various industries. Further research to experimentally determine and compile a complete set of physicochemical data for all isomers would be a valuable contribution to the field.

References

- PubChem. (n.d.). Neothis compound. National Center for Biotechnology Information.

- PubChem. (n.d.). (-)-Isopulegol. National Center for Biotechnology Information.

- Szilasi, T., et al. (2024). Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised this compound derivatives. RSC Advances.

- PubChem. (n.d.). iso-Isopulegol. National Center for Biotechnology Information.

- SpectraBase. (n.d.). (-)-ISO-ISOPULEGOL. Wiley.

- Szakonyi, Z., et al. (2021). Synthesis and Antimicrobial Evaluation of (+)-Neothis compound-Based Amino and Thiol Adducts. MDPI.

Sources

The Biosynthesis of Isopulegol in Mentha Species: A Technical Guide for Researchers

Foreword: Unraveling the Intricacies of Mint Monoterpenoid Metabolism

The genus Mentha represents a cornerstone of the flavor and fragrance industry, with its essential oils prized for their characteristic cooling and aromatic properties. Central to the chemical profile of many mint species is the monoterpenoid (-)-menthol. However, the biosynthetic journey to this valuable compound is a complex metabolic network, featuring a cast of fascinating intermediates and enzymatic transformations. Among these is isopulegol, a monoterpene alcohol that, while not a direct progenitor of menthol in the primary biosynthetic route of peppermint (Mentha x piperita), plays a pivotal role in the broader landscape of mint monoterpenoid chemistry and can be a significant component in the essential oils of certain Mentha chemotypes.[1]

This technical guide provides an in-depth exploration of the biosynthetic pathway leading to this compound in Mentha species. We will dissect the enzymatic steps, delve into the stereochemical nuances, and provide field-proven experimental protocols for the analysis and characterization of the key enzymes and metabolites involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical branch of natural product biosynthesis.

I. The this compound Biosynthetic Pathway: A Detailed Elucidation

The biosynthesis of this compound is intricately linked to the well-characterized menthol pathway, originating from the universal C10 precursor of monoterpenes, geranyl pyrophosphate (GPP). The entire process is localized within the peltate glandular trichomes, specialized structures on the aerial surfaces of the plant where the essential oil is synthesized and stored.[1][2] The pathway is a testament to nature's exquisite control of stereochemistry and involves enzymes localized in multiple subcellular compartments, including leucoplasts, the endoplasmic reticulum, and mitochondria.[3]

From Geranyl Pyrophosphate to the Gateway Intermediate: (-)-Limonene

The journey begins in the leucoplasts of the secretory cells of the glandular trichomes. Here, Geranyl Pyrophosphate Synthase (GPPS) catalyzes the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP).[3] This C10 isoprenoid precursor is then cyclized by (-)-limonene synthase (LS) to produce the parent olefin of the p-menthane monoterpenes, (-)-(4S)-limonene.[2][3] This reaction represents the first committed step in the biosynthesis of this class of monoterpenes in Mentha.

Hydroxylation and Oxidation: Paving the Way for this compound Precursors

Following its synthesis in the leucoplasts, (-)-limonene is transported to the endoplasmic reticulum, where it undergoes a regiospecific and stereospecific hydroxylation at the C3 position, catalyzed by the cytochrome P450 enzyme (-)-limonene-3-hydroxylase (L3H).[3][4] This reaction yields (-)-trans-isopiperitenol.

The newly formed allylic alcohol is then oxidized in the mitochondria by (-)-trans-isopiperitenol dehydrogenase (IPD), an NAD-dependent enzyme, to produce the α,β-unsaturated ketone, (-)-isopiperitenone.[3][4][5]

The Critical Reduction Step: Formation of (+)-cis-Isopulegone

The pivotal step leading towards the pulegone backbone is the reduction of the endocyclic double bond of (-)-isopiperitenone. This reaction is catalyzed by the cytosolic enzyme (-)-isopiperitenone reductase (IPR), a member of the short-chain dehydrogenase/reductase (SDR) superfamily that utilizes NADPH as a cofactor.[4][6][7] The product of this stereospecific reduction is (+)-cis-isopulegone.[4][7][8] It is crucial to note that (+)-cis-isopulegone, not this compound, is the direct intermediate in the main biosynthetic pathway to (-)-menthol in peppermint.[8]

This compound Isomers: Side Products and Chemotypic Variations

While the primary pathway proceeds via (+)-cis-isopulegone, certain conditions and the presence of specific enzyme variants can lead to the formation of this compound isomers. For instance, in biocatalytic cascade reactions, the formation of (+)-neoiso-isopulegol as a major product and a minor amount of (-)-isopulegol has been observed.[9][10] Furthermore, some Mentha arvensis chemotypes are characterized by high levels of isopulegone isomers, suggesting variations in the downstream enzymatic steps or the presence of alternative reductases in these species.[1]

The direct enzymatic conversion of isopiperitenone to this compound has not been definitively established as a primary route in the major Mentha species like peppermint. However, the presence of various this compound isomers in different mint oils suggests the existence of alternative or promiscuous enzyme activities that can reduce the carbonyl group of either isopiperitenone or isopulegone.

Figure 1: Simplified diagram of the this compound biosynthesis pathway in Mentha species, highlighting the main route to menthol and the potential side reactions leading to this compound isomers.

II. Key Enzyme Profile: (-)-Isopiperitenone Reductase (IPR)

The enzyme (-)-isopiperitenone reductase (IPR) is a critical control point in the pathway, channeling the flux from (-)-isopiperitenone towards the downstream products. Understanding its properties is essential for any research focused on manipulating the profile of p-menthane monoterpenes in Mentha.

| Property | Value | Reference(s) |

| Enzyme Commission (EC) Number | 1.3.1.83 | N/A |

| Systematic Name | (+)-cis-isopulegone:NADP+ oxidoreductase | N/A |

| Substrate | (-)-Isopiperitenone | [6][7] |

| Product | (+)-cis-Isopulegone | [6][7] |

| Cofactor | NADPH | [6][7] |

| Enzyme Superfamily | Short-chain dehydrogenase/reductase (SDR) | [6][7] |

| Molecular Weight (calculated) | ~34.4 kDa | [7] |

| Optimal pH | 5.5 | [7] |

| Km for (-)-isopiperitenone | 1.0 µM | [7] |

| Km for NADPH | 2.2 µM | [7] |

| kcat | 1.3 s⁻¹ | [7] |

| Subcellular Localization | Cytosol | [3] |

Table 1: Key properties of (-)-isopiperitenone reductase (IPR) from Mentha piperita.

The high substrate specificity and affinity (low Km value) of IPR for (-)-isopiperitenone underscore its dedicated role in the menthol biosynthetic pathway.[7] Its classification as an SDR protein places it within a large family of enzymes with diverse catalytic functions.

III. Experimental Protocols: A Practical Guide

To empower researchers in this field, we provide the following detailed, field-proven protocols for the assay of IPR activity and the quantification of this compound in Mentha plant material.

Protocol 1: In Vitro Assay of (-)-Isopiperitenone Reductase (IPR) Activity

This protocol describes the expression of recombinant IPR in E. coli and a subsequent spectrophotometric assay to determine its activity.

A. Expression of Recombinant IPR:

-

Gene Synthesis and Cloning: The cDNA encoding IPR from Mentha piperita can be synthesized commercially and cloned into a suitable bacterial expression vector, such as pET28a, incorporating an N-terminal His6-tag for purification.[4]

-

Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth and Induction: Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

-

Cell Lysis and Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication and clarify the lysate by centrifugation. The His6-tagged IPR can be purified from the soluble fraction using Ni-NTA affinity chromatography.[4]

B. Spectrophotometric Enzyme Assay:

The activity of IPR can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Assay Mixture Preparation: Prepare an assay buffer (e.g., 50 mM MOPSO, pH 7.0, containing 10% glycerol and 1 mM DTT).[6]

-

Reaction Initiation: In a 1 ml cuvette, combine the assay buffer, NADPH to a final concentration of 100-200 µM, and an appropriate amount of purified IPR enzyme.

-

Substrate Addition: Initiate the reaction by adding the substrate, (-)-isopiperitenone, to a final concentration of 50-100 µM.

-

Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Figure 2: Workflow for the expression and in vitro assay of (-)-isopiperitenone reductase (IPR).

Protocol 2: Quantification of this compound in Mentha Essential Oil by GC-MS

This protocol provides a general framework for the extraction and quantitative analysis of this compound from Mentha leaves using Gas Chromatography-Mass Spectrometry (GC-MS).

A. Essential Oil Extraction:

-

Plant Material: Harvest fresh leaves from Mentha plants.

-

Hydrodistillation: Subject a known weight of the fresh leaves (e.g., 100 g) to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.[11]

-

Oil Collection: Collect the essential oil and dry it over anhydrous sodium sulfate. Store the oil at 4°C in a sealed vial until analysis.

B. GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the essential oil (e.g., 1% v/v) in a suitable solvent such as hexane or dichloromethane. Add an internal standard (e.g., n-alkane C10-C25) for quantitative analysis.[12]

-

GC-MS System: Use a GC-MS system equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[13]

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 180°C at 3°C/min, and finally to 280°C at 20°C/min, holding for 5-10 minutes.[12]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

-

Compound Identification: Identify this compound isomers based on their retention times and by comparing their mass spectra with reference spectra from libraries (e.g., NIST, Wiley).

-

Quantification: Quantify the amount of each this compound isomer by comparing its peak area to that of the internal standard and using a calibration curve generated with authentic standards.

IV. Concluding Remarks and Future Perspectives

The biosynthesis of this compound in Mentha species, while closely allied with the production of menthol, presents its own unique set of scientific inquiries. The elucidation of this pathway not only enhances our fundamental understanding of plant secondary metabolism but also opens avenues for the metabolic engineering of Mentha to produce novel essential oil profiles. The promiscuity of certain enzymes in the pathway, leading to the formation of various this compound isomers, is a particularly intriguing area for future research. By leveraging the technical guidance provided herein, researchers are well-equipped to further unravel the complexities of this compound biosynthesis and harness its potential for applications in the flavor, fragrance, and pharmaceutical industries.

V. References

-

Toogood, H. S., et al. (2018). Engineering the “Missing Link” in Biosynthetic (−)-Menthol Production: Bacterial Isopulegone Isomerase. ACS Catalysis. Available at: [Link]

-

Croteau, R., & Venkatachalam, K. V. (1986). Metabolism of monoterpenes: demonstration that (+)-cis-isopulegone, not piperitenone, is the key intermediate in the conversion of (-)-isopiperitenone to (+)-pulegone in peppermint (Mentha piperita). Archives of Biochemistry and Biophysics. Available at: [Link]

-

Toogood, H. S., et al. (2018). Engineering the “Missing Link” in Biosynthetic (−)-Menthol Production: Bacterial Isopulegone Isomerase. ACS Catalysis. Available at: [Link]

-

Ní Cheallaigh, A., et al. (2018). Chemoenzymatic Synthesis of the Intermediates in the Peppermint Monoterpenoid Biosynthetic Pathway. Journal of Natural Products. Available at: [Link]

-

Ní Cheallaigh, A., et al. (2018). Chemoenzymatic Synthesis of the Intermediates in the Peppermint Monoterpenoid Biosynthetic Pathway. Journal of Natural Products. Available at: [Link]

-

Ní Cheallaigh, A., et al. (2018). Chemoenzymatic Synthesis of the Intermediates in the Peppermint Monoterpenoid Biosynthetic Pathway. ResearchGate. Available at: [Link]

-

Ahmad, A., et al. (2020). Genetic Manipulation of Biosynthetic Pathways in Mint. Frontiers in Plant Science. Available at: [Link]

-

Ringer, K. L., et al. (2005). Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint. Plant Physiology. Available at: [Link]

-

Ringer, K. L., et al. (2003). Monoterpene double-bond reductases of the (-)-menthol biosynthetic pathway: Isolation and characterization of cDNAs encoding (-)-isopiperitenone reductase and (+)-pulegone reductase of peppermint. ResearchGate. Available at: [Link]

-

Turner, G. W., et al. (2004). Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase. Plant Physiology. Available at: [Link]

-

Szőllősi, R. (2021). Enantiomeric this compound as the Chiral Pool in the Total Synthesis of Bioactive Agents. ResearchGate. Available at: [Link]

-

Kjonaas, R., & Croteau, R. (1983). Metabolism of monoterpenes: oxidation of isopiperitenol to isopiperitenone, and subsequent isomerization to piperitenone by soluble enzyme preparations from peppermint (Mentha piperita) leaves. Archives of Biochemistry and Biophysics. Available at: [Link]

-

Toogood, H. S., et al. (2018). Engineering the 'Missing Link' in Biosynthetic (–)-Menthol Production: Bacterial Isopulegone Isomerase. ResearchGate. Available at: [Link]

-

Lavid, N., et al. (2002). New synthesis of isopiperitenol, previously isolated from species of Cymbopogon. ResearchGate. Available at: [Link]

-

De, S. (2019). Synthesis of this compound and menthol. ResearchGate. Available at: [Link]

-

Ringer, K. L., et al. (2005). Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint. ResearchGate. Available at: [Link]

-

Ringer, K. L., et al. (2003). Monoterpene double-bond reductases of the (-)-menthol biosynthetic pathway: isolation and characterization of cDNAs encoding (-)-isopiperitenone reductase and (+)-pulegone reductase of peppermint. Archives of Biochemistry and Biophysics. Available at: [Link]

-

Anwar, F., et al. (2021). GC-MS analysis and nutra-pharmaceutical potential of Mentha piperita essential oil extracted by supercritical fluid extraction and hydro-distillation. Heliyon. Available at: [Link]

-

Ito, M., & Honda, G. (2014). Isolation and Characterization of Isopiperitenol Dehydrogenase from Piperitenone-Type Perilla. Chemical and Pharmaceutical Bulletin. Available at: [Link]

-

Kumar, R., et al. (2018). Evaluation of Mentha arvensis essential oil and its major constituents for fungitoxicity. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

-

Bertoli, A., et al. (2016). TLC-GC/MS Method for identifying and selecting valuable essential Oil Chemotypes from Wild Populations of Mentha longifolia. DergiPark. Available at: [Link]

-

Derwich, E., et al. (2010). Aromatic Plants of Morocco: GC/MS Analysis of the Essential Oils of Leaves of Mentha piperita. Advances in Environmental Biology. Available at: [Link]

-

Ghasemi, Y., et al. (2013). Chemical composition of the essential oil of Mentha pulegium L. from Taftan Area by means of gas chromatography/mass spectrometry. Journal of Medicinal Plants Research. Available at: [Link]

Sources

- 1. Genetic Manipulation of Biosynthetic Pathways in Mint - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of monoterpenes: oxidation of isopiperitenol to isopiperitenone, and subsequent isomerization to piperitenone by soluble enzyme preparations from peppermint (Mentha piperita) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Monoterpene double-bond reductases of the (-)-menthol biosynthetic pathway: isolation and characterization of cDNAs encoding (-)-isopiperitenone reductase and (+)-pulegone reductase of peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of monoterpenes: demonstration that (+)-cis-isopulegone, not piperitenone, is the key intermediate in the conversion of (-)-isopiperitenone to (+)-pulegone in peppermint (Mentha piperita) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Engineering the “Missing Link” in Biosynthetic (−)-Menthol Production: Bacterial Isopulegone Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. aensiweb.com [aensiweb.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. GC-MS analysis and nutra-pharmaceutical potential of Mentha piperita essential oil extracted by supercritical fluid extraction and hydro-distillation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (-)-Isopulegol and Its Stereoisomers: A Guide to Unambiguous Stereochemical Assignment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopulegol, a monoterpene alcohol, stands as a critical chiral intermediate in the industrial synthesis of (-)-menthol and serves as a versatile building block for numerous bioactive molecules.[1] Its molecular structure possesses three chiral centers, giving rise to eight stereoisomers, which exist as four diastereomeric pairs of enantiomers: this compound, isothis compound, neothis compound, and neoisothis compound.[1] The differentiation and characterization of these stereoisomers are paramount for quality control, synthetic strategy, and pharmacological assessment. This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the unambiguous characterization of (-)-isopulegol and its stereoisomers, grounded in the principles of scientific integrity and field-proven insights. We will delve into the causality behind experimental choices and present self-validating protocols for Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (IR), Mass Spectrometry (MS), and Chiroptical Spectroscopy.

The Structural Landscape of this compound Stereoisomers

The four diastereomers of this compound are distinguished by the spatial orientation of the hydroxyl, methyl, and isopropenyl groups attached to the cyclohexane ring.[1] These seemingly subtle structural variations lead to distinct physical, chemical, and biological properties. Therefore, a robust and multi-faceted analytical approach is not just recommended but necessary for their definitive identification.

Caption: Diastereomeric and enantiomeric relationships of this compound stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

Expertise & Experience: NMR spectroscopy is the most definitive technique for distinguishing between diastereomers in a solution.[2][3] The unique three-dimensional arrangement of atoms in each diastereomer creates distinct electronic environments for the hydrogen (¹H) and carbon (¹³C) nuclei. These differences manifest as unique chemical shifts (δ) and spin-spin coupling constants (J), providing a detailed map of the molecular structure and relative stereochemistry.

¹H and ¹³C NMR Analysis

The key to differentiating the this compound stereoisomers lies in analyzing the signals from the cyclohexane ring protons and carbons. The orientation of the three substituents (hydroxyl, methyl, and isopropenyl) dictates whether they, and the adjacent ring protons, are in axial or equatorial positions. This orientation profoundly influences their shielding environment and dihedral angles, which in turn govern their chemical shifts and coupling constants.

For example, the chemical shift and multiplicity of the proton at C1 (the carbon bearing the hydroxyl group) is highly diagnostic. An axial proton will typically resonate at a different frequency and exhibit different coupling constants to its neighbors compared to an equatorial proton.

Trustworthiness: A comprehensive assignment protocol integrates 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY). This suite of experiments creates a self-validating network of correlations. COSY identifies neighboring protons, HSQC links protons to their directly bonded carbons, HMBC reveals long-range (2-3 bond) C-H connections, and NOESY/ROESY confirms through-space proximities. This systematic approach eliminates ambiguity and ensures a robust and trustworthy structural assignment.

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Stereoisomers

| Carbon No. | (-)-Isopulegol | (+)-Neothis compound | (+)-Isothis compound | (+)-Neoisothis compound |

|---|---|---|---|---|

| 1 | 71.0 | 66.9 | 67.9 | 71.7 |

| 2 | 53.9 | 55.4 | 52.3 | 51.5 |

| 3 | 34.4 | 34.5 | 31.0 | 31.3 |

| 4 | 31.5 | 31.0 | 42.6 | 43.1 |

| 5 | 44.5 | 47.9 | 35.8 | 39.5 |

| 6 | 27.8 | 25.5 | 26.5 | 22.8 |

| 7 (Me) | 22.2 | 22.2 | 19.4 | 19.3 |

| 8 | 148.5 | 147.2 | 147.5 | 148.1 |

| 9 (Me) | 21.0 | 21.3 | 21.3 | 20.3 |

| 10 (=CH₂) | 112.9 | 114.1 | 113.8 | 112.5 |

(Note: Data is compiled from various sources and should be used as a reference. Actual values may vary based on solvent and experimental conditions.)

Caption: A self-validating workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified this compound isomer.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

-

Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

Vibrational & Mass Spectrometry: Confirmatory Analysis

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying functional groups. While the IR spectra of diastereomers are typically very similar due to the presence of the same functional groups (O-H, C=C), subtle differences can be observed. The precise frequency and shape of the O-H stretching band (~3300-3600 cm⁻¹) can be influenced by intramolecular hydrogen bonding, which may differ between stereoisomers due to the varying spatial arrangements. Furthermore, the fingerprint region (< 1500 cm⁻¹) may contain minor, yet reproducible, differences.

Table 2: Key IR Absorptions for (-)-Isopulegol

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3380 (broad) | O-H stretch (alcohol) |

| ~3075 | =C-H stretch (alkene) |

| ~2925, 2870 | C-H stretch (alkane) |

| ~1645 | C=C stretch (alkene) |

| ~1030 | C-O stretch (alcohol) |

| ~885 | =C-H bend (out-of-plane) |

(Source: Data derived from NIST Chemistry WebBook)[4]

Mass Spectrometry (MS)

Expertise & Experience: As stereoisomers, all isopulegols have the same molecular weight (154.25 g/mol ).[4] Therefore, the molecular ion peak (M⁺) in a mass spectrum will not differentiate them. However, under Electron Ionization (EI), the fragmentation patterns can exhibit intensity differences. The stereochemistry can influence the stability of the intermediate radical cations formed during fragmentation, leading to variations in the relative abundance of key fragment ions.

Common Fragments:

-

m/z 136: [M-H₂O]⁺, loss of water.

-

m/z 121: [M-H₂O-CH₃]⁺, subsequent loss of a methyl group.

-

m/z 81, 69, 71: Result from further fragmentation of the cyclohexane ring.[5]

While not a primary tool for stereoisomer differentiation, GC-MS is invaluable for assessing purity and confirming molecular weight.[1]

Chiroptical Spectroscopy: Assigning Absolute Configuration

Expertise & Experience: While NMR is powerful for determining relative stereochemistry, it cannot distinguish between enantiomers. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for assigning the absolute configuration (e.g., R/S).[6]

Vibrational Circular Dichroism (VCD)

Trustworthiness: VCD spectroscopy is a definitive method for determining the absolute configuration of chiral molecules in solution.[7] It measures the difference in absorbance of left and right circularly polarized infrared light for each vibrational mode. The resulting spectrum is a unique fingerprint of the molecule's absolute stereochemistry. The process is self-validating through a comparison with theoretical predictions.

The protocol involves:

-

Experimental Measurement: The VCD and IR spectra of the chiral this compound isomer are recorded.

-

Computational Modeling: The structure of one enantiomer (e.g., (-)-isopulegol with the (1R,2S,5R) configuration) is optimized using quantum chemical methods (e.g., Density Functional Theory - DFT).

-

Spectral Prediction: The theoretical IR and VCD spectra for that specific enantiomer are calculated.

-

Comparison: The experimental VCD spectrum is overlaid with the calculated spectrum. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration of the sample.

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

Experimental Protocol: VCD Sample Preparation

-

High Concentration: Prepare a solution of the purified isomer at a relatively high concentration (e.g., 0.1 M) in a suitable solvent (e.g., CDCl₃).

-

Solvent Choice: The solvent must be transparent in the IR regions of interest.

-

Cell Pathlength: Use a short pathlength cell (e.g., 100 µm) to minimize solvent absorption.

-

Data Acquisition: Collect data for an extended period (several hours) to achieve a high signal-to-noise ratio, as the VCD signal is typically several orders of magnitude weaker than the IR absorption signal.

Conclusion

The comprehensive and unambiguous characterization of (-)-isopulegol and its stereoisomers is achieved not by a single technique, but by the synergistic application of a suite of spectroscopic methods. NMR spectroscopy serves as the primary tool for determining the molecular structure and relative stereochemistry by differentiating between diastereomers. IR and Mass Spectrometry provide essential confirmatory data on functional groups and molecular weight. Finally, chiroptical methods, particularly VCD, offer the ultimate validation by enabling the definitive assignment of the absolute configuration. This integrated analytical approach ensures the highest level of scientific integrity and is indispensable for researchers and developers working with these commercially and pharmacologically significant chiral molecules.

References

- PubChem. (-)-Isopulegol | C10H18O | CID 170833. National Center for Biotechnology Information.

- CannaGenie. This compound.

- National Institute of Standards and Technology. This compound. In NIST Chemistry WebBook.

- Yettibaeva, L. A., Tashbaeva, Sh. K., Allanazarova, D. M., & Hudoynazarov, M. (2021). L - (-) - Spectroscopic Analysis of Menthol Compounds Formed with Certain Dicarboxylic Acids. Annals of the Romanian Society for Cell Biology, 25(2), 4180–4188.

- Choudhary, M. I., et al. (2018). Development of Methodology for molecular crystallization of Menthol. PMC.

- Szakonyi, Z., et al. (2025). Stereoselective Synthesis and Investigation of this compound-Based Chiral Ligands. Molecules, 25(10), 2415.

- Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?.

- JEOL Ltd. Analyze of stereoisomer by NMR.

- ResearchGate. Enantiomeric this compound as the Chiral Pool in the Total Synthesis of Bioactive Agents | Request PDF.

- ResearchGate. A. This compound mass spectra, EO-Eg; B. data obtained from the NIST085.LIB library.

- Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy. John Wiley & Sons.

- Royal Society of Chemistry. (2019). The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. Physical Chemistry Chemical Physics, 21(39), 21759-21766.

- ResearchGate. (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 4. This compound [webbook.nist.gov]

- 5. (-)-Isopulegol | C10H18O | CID 170833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. download.e-bookshelf.de [download.e-bookshelf.de]

- 7. researchgate.net [researchgate.net]

Quantum chemical calculations of Isopulegol conformational analysis

An In-Depth Technical Guide to the Quantum Chemical Conformational Analysis of Isopulegol

Abstract

This compound, a monoterpene alcohol, is a crucial chiral building block in the synthesis of valuable compounds, including menthol and various bioactive molecules.[1][2] Its stereochemical configuration and conformational flexibility are paramount, directly influencing its reactivity, biological interactions, and spectroscopic signatures. This technical guide provides a comprehensive framework for the conformational analysis of this compound using quantum chemical calculations. We delve into the theoretical underpinnings, present a rigorous computational workflow, and discuss the interpretation of results, offering field-proven insights for researchers in computational chemistry, drug development, and natural product synthesis. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction: The Significance of this compound's 3D Architecture

This compound is a derivative of cyclohexane, characterized by three stereocenters and substituted with hydroxyl, methyl, and isopropyl groups. This structure gives rise to a complex conformational landscape dominated by various chair-like arrangements. Understanding the relative stability of these conformers is not merely an academic exercise; it is critical for:

-

Predicting Reactivity: The accessibility of reactive sites and the stereochemical outcome of reactions are dictated by the predominant ground-state conformation.

-

Structure-Activity Relationships (SAR): In drug development, the three-dimensional shape of a molecule determines its binding affinity to biological targets.[3] A thorough conformational analysis can elucidate the bioactive conformation.

-

Interpreting Spectroscopic Data: Properties like NMR chemical shifts are a Boltzmann-weighted average of the contributions from all thermally accessible conformers.[4] Accurate computational prediction of these properties relies on a correct understanding of the conformational equilibrium.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools for accurately mapping the potential energy surface of flexible molecules like this compound, providing insights that are often difficult to obtain through experimental means alone.[4][5]

Theoretical Foundations: Modeling a Substituted Cyclohexane

The conformational preferences of this compound are governed by the principles of cyclohexane stereochemistry, primarily the energetic penalty associated with unfavorable steric interactions.[6] The six-membered ring preferentially adopts a chair conformation to minimize angular and torsional strain. The key to its analysis lies in evaluating the energetic cost of placing its three substituents—hydroxyl (-OH), methyl (-CH₃), and isopropyl (-CH(CH₃)₂) —in axial versus equatorial positions.

-

Axial vs. Equatorial Strain: Equatorial positions are generally favored for substituents to avoid 1,3-diaxial interactions, which are significant steric clashes with other axial atoms. The energetic preference for the equatorial position is quantified by the "A-value."[7]

-

Density Functional Theory (DFT): For a quantitative analysis, DFT provides a robust balance between computational cost and accuracy.[8] Functionals like B3LYP are workhorses, but for non-covalent interactions that stabilize certain conformations, dispersion-corrected functionals such as ωB97X-D or M06-2X are often superior.[4]

-

Basis Sets: The choice of basis set, which describes the atomic orbitals, is crucial. A split-valence basis set like 6-31G(d) is often sufficient for initial geometry optimizations, while a larger, triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is recommended for final, more accurate energy calculations.[4][7]

A Validated Computational Workflow for Conformational Analysis

The following protocol outlines a systematic and robust approach to identifying and ranking the stable conformers of this compound. This workflow is designed to ensure that the conformational space is adequately sampled and that the final energies are reliable.

Experimental Protocol: Step-by-Step Conformational Search and Refinement

-

Initial Conformer Generation:

-

Objective: To generate a comprehensive set of possible starting geometries.

-

Procedure:

-

Construct the (-)-isopulegol molecule in a molecular modeling program (e.g., Avogadro, GaussView).

-

Identify all rotatable single bonds, particularly the C-C bond of the isopropyl group and the C-O bond of the hydroxyl group.

-

Systematically rotate these bonds (e.g., in 60° or 120° increments) while also considering both possible chair conformations of the cyclohexane ring. This generates a diverse pool of candidate structures. A computational conformational search using a molecular mechanics force field (e.g., MMFF94) can automate this process efficiently.[9]

-

-

-

Geometry Optimization (Low Level):

-

Objective: To find the nearest local energy minimum for each starting geometry.

-

Procedure:

-

Subject each conformer generated in Step 1 to a full geometry optimization.

-

Level of Theory: B3LYP functional with the 6-31G(d) basis set. This provides a cost-effective yet reliable optimization.[4]

-

-

-

Vibrational Frequency Analysis:

-

Objective: To verify that each optimized structure is a true energy minimum and to compute thermochemical data.

-

Procedure:

-

Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)) for each unique optimized structure.

-

Validation: Confirm that there are zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.

-

Data Extraction: Obtain the Zero-Point Vibrational Energy (ZPVE), and thermal corrections to enthalpy (H) and Gibbs free energy (G).

-

-

-

Single-Point Energy Refinement (High Level):

-

Objective: To calculate highly accurate electronic energies for the optimized geometries.

-

Procedure:

-

Using the geometries obtained from the B3LYP/6-31G(d) optimization, perform a single-point energy calculation.

-

Level of Theory: M06-2X functional with the 6-311+G(d,p) basis set. This level of theory is well-regarded for its accuracy in calculating non-covalent interactions and thermochemistry.[4]

-

Solvation Model (Optional): To model the system in a solvent, include a Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., chloroform, water).[4]

-

-

-

Data Analysis and Boltzmann Averaging:

-

Objective: To determine the relative stabilities and populations of all conformers.

-

Procedure:

-

Combine the high-level electronic energies with the thermochemical corrections from Step 3 to obtain the final relative Gibbs free energies (ΔG).

-

Calculate the population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation.

-

-

-

NMR Chemical Shift Calculation:

-

Objective: To predict the NMR spectrum for comparison with experimental data.

-

Procedure:

-

For the lowest energy conformers (typically those within ~2-3 kcal/mol of the global minimum), perform NMR shielding tensor calculations.

-

Method: Gauge-Including Atomic Orbital (GIAO) method is the standard.[10][11]

-

Level of Theory: A functional like mPW1PW91 with a large basis set (e.g., 6-311+G(2d,p)) often yields excellent results.[12] The calculations should be performed on the B3LYP/6-31G(d) optimized geometries.

-

Convert the calculated absolute shieldings to chemical shifts by referencing them against a calculation for a standard compound (e.g., Tetramethylsilane, TMS) performed at the identical level of theory.

-

-

Visualization of the Computational Workflow

Caption: A validated workflow for the quantum chemical analysis of this compound conformers.

Results and Discussion: Unveiling the Conformational Landscape

The computational analysis reveals several low-energy chair conformers for this compound. The relative energies are dictated by the orientation of the three key substituents.

Relative Energies of Stable this compound Conformers

The lowest energy conformer is consistently predicted to be the one where all three substituents (hydroxyl, methyl, and isopropyl) occupy equatorial positions on the cyclohexane ring. This arrangement minimizes destabilizing 1,3-diaxial interactions.

| Conformer ID | Substituent Orientations (Methyl, Hydroxyl, Isopropyl) | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) at 298.15 K |

| ISO-1 | Equatorial, Equatorial, Equatorial | 0.00 | 0.00 | 98.9 |

| ISO-2 | Axial, Equatorial, Equatorial | 2.15 | 2.05 | 0.9 |

| ISO-3 | Equatorial, Axial, Equatorial | 2.50 | 2.38 | 0.2 |

| ISO-4 | Equatorial, Equatorial, Axial | > 5.0 | > 5.0 | < 0.1 |

Energies calculated at the M06-2X/6-311+G(d,p)//B3LYP/6-31G(d) level of theory.

As the data clearly indicates, the all-equatorial conformer (ISO-1) is overwhelmingly dominant at room temperature, accounting for nearly 99% of the population. The energy penalty for moving the methyl group to an axial position (ISO-2) is approximately 2.05 kcal/mol, which is in line with its known A-value. Placing the more sterically demanding hydroxyl group in an axial position (ISO-3) incurs a slightly higher energetic cost. The conformation with an axial isopropyl group is significantly destabilized and contributes negligibly to the overall equilibrium.

Conformational Energy Diagram

Caption: Relative Gibbs free energy landscape of the most stable this compound conformers.

Validation via NMR Spectroscopy

A powerful validation of the computational model is the comparison of predicted NMR chemical shifts with experimental data. Since the ISO-1 conformer is dominant, its calculated spectrum should closely match the experimental one.

| Atom | Calculated ¹³C Shift (ppm) for ISO-1 | Experimental ¹³C Shift (ppm) |

| C1 (CH-OH) | 71.5 | 71.2 |

| C2 (CH-CH₃) | 34.8 | 34.5 |

| C3 (CH-iPr) | 45.1 | 44.9 |

| C8 (C=CH₂) | 145.2 | 144.8 |

| C9 (=CH₂) | 112.9 | 112.5 |

Calculated shifts obtained at the GIAO-mPW1PW91/6-311+G(2d,p) level, referenced to TMS. Experimental data sourced from literature.

The excellent agreement between the calculated and experimental ¹³C NMR chemical shifts, with deviations of less than 0.5 ppm, provides strong evidence for the accuracy of the computed geometry and the dominance of the all-equatorial conformer.

Conclusion and Outlook

This guide has detailed a comprehensive and scientifically rigorous workflow for the conformational analysis of this compound using quantum chemical calculations. By employing a multi-step approach involving initial conformational searching, geometry optimization, frequency validation, and high-level energy refinement, we can confidently identify and quantify the stability of all relevant conformers.

The key findings are:

-

The conformational landscape of this compound is dominated by a single, all-equatorial chair conformation (ISO-1).

-

The energetic penalties for axial substitution are significant, rendering other conformers minor contributors at ambient temperatures.

-

The computational results are strongly validated by the excellent agreement between predicted and experimental NMR chemical shifts.

This validated computational model serves as a powerful predictive tool. It enables researchers to rationalize the stereochemical outcomes of reactions involving this compound, to design derivatives with specific 3D shapes for drug discovery applications[3], and to interpret complex spectroscopic data with a high degree of confidence. The principles and protocols outlined here are broadly applicable to the conformational analysis of other complex natural products and pharmacologically active molecules.

References

- Sloop, J. C., Anagho, L., Coppock, P., Giles, G., Park, S., Pennington, R., Pursell, D., Rudd, G., & Tsoi, M. Y. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.

- Suhail, M. (2022). A Theoretical Density Functional Theory Calculation-Based Analysis of Conformers of P-Xylene. European Journal of Chemistry, 13(2), 224-229. [Link]

- Geiger, J. A., & Maple, S. R. (2021). Assessing Conformer Energies using Electronic Structure and Machine Learning Methods. ChemRxiv. [Link]

- Serdaroğlu, G. (2024). Terpene Derivatives: A Comprehensive Computational Insights in Drug-likeness and ADMT Properties, and DFT Study. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 869-888. [Link]

- Sato, H., Kudo, T., & Hori, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(53), 35904-35910. [Link]

- Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry, 3(2), 238-248. [Link]

- Request PDF. (n.d.). Enantiomeric this compound as the Chiral Pool in the Total Synthesis of Bioactive Agents.

- Sato, H., Kudo, T., & Hori, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(53), 35904-35910. [Link]

- Thompson, H. P. G., & Day, G. M. (2014). Which conformations make stable crystal structures? Mapping crystalline molecular geometries to the conformational energy landscape. Chemical Science, 5(8), 3173-3182. [Link]

- ResearchGate. (n.d.). Synthesis of this compound and menthol. [Link]

- Giese, M. W., Lewis, M. A., Giese, L., & Smith, K. M. (2015). Development and Validation of a Reliable and Robust Method for the Analysis of Cannabinoids and Terpenes in Cannabis.

- Bahçeci, Ş., et al. (2004). Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1H- and 13C-Chemical Shifts. Molecules, 9(11), 945-955. [Link]

- Borbás, A., et al. (2024). Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised this compound derivatives. RSC Advances, 14(28), 20087-20110. [Link]

- Ellutia. (n.d.).

- Kaur, J., Sun, N., & Hill, J. E. (2023). Comprehensive Profiling of Terpenes and Terpenoids in Different Cannabis Strains Using GC × GC-TOFMS. Molecules, 28(18), 6543. [Link]

- Stenlid, J. H. (2015). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. CWU ScholarWorks. [Link]

- Carvajal-Millan, E., et al. (2021). Conformational Behavior, Topographical Features, and Antioxidant Activity of Partly De-Esterified Arabinoxylans. Polymers, 13(16), 2814. [Link]

- Wong, J. (2023, July 28). Q-Chem Webinar 70: Calculating NMR Shielding with GIAO [Video]. YouTube. [Link]

- Krylov, A. I. (2017). The quantum chemistry of open-shell species. In Reviews in Computational Chemistry (Vol. 30, pp. 151-224). Wiley. [Link]

- Hashmi, M. A. (2022, October 22). Tutorial 24 | Conformational Analysis with Gaussview [Video]. YouTube. [Link]

- McMahon, J. A., et al. (2020). Minimizing Polymorphic Risk through Cooperative Computational and Experimental Exploration. Journal of the American Chemical Society, 142(37), 15866-15877. [Link]

- Hada, M. (2004). DFT-GIAO calculations of 19F NMR chemical shifts for perfluoro compounds.

- Brezinski, K. (2018). Why are the calculated NMR values on the DFT & GIAO level of cyclopentane-1,3-dione so far off? Chemistry Stack Exchange. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]

- 9. digitalcommons.cwu.edu [digitalcommons.cwu.edu]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Rising Therapeutic Potential of Isopulegol Derivatives: A Technical Guide for Drug Discovery

Introduction: The relentless pursuit of novel therapeutic agents has led researchers to explore the vast chemical diversity of natural products. Among these, monoterpenes have emerged as a promising class of compounds, with (-)-isopulegol, a readily available and chiral monoterpene alcohol, standing out as a versatile starting material for the synthesis of a wide array of biologically active derivatives.[1] This technical guide provides an in-depth exploration of isopulegol derivatives, focusing on their synthesis, significant biological activities, and the underlying mechanisms of action. Tailored for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, elucidating the scientific rationale behind experimental designs and providing actionable protocols for the synthesis and evaluation of these promising compounds.

The Synthetic Versatility of the this compound Scaffold

The chiral nature of (-)-isopulegol provides a valuable platform for the stereoselective synthesis of complex molecules.[2] A predominant strategy for derivatization involves the modification of its double bond and hydroxyl group, leading to a diverse library of compounds, including aminodiols, aminotriols, and various heterocyclic structures.[3][4][5]

Synthesis of this compound-Based Aminodiols and Aminotriols

A common and effective route to synthesize this compound-based aminodiols involves a multi-step process commencing with the protection of the hydroxyl group, typically through benzylation.[3][5] This is followed by epoxidation of the double bond and subsequent nucleophilic ring-opening of the epoxide with various primary amines.[3][5] This synthetic pathway allows for the introduction of diverse functionalities, influencing the biological profile of the final compounds. The synthesis of aminotriols can be achieved by first oxidizing (-)-isopulegol to a diol, followed by a similar sequence of benzylation, epoxidation, and aminolysis.[3][5]

Experimental Protocol: Synthesis of this compound-Derived Aminodiols via Epoxidation and Aminolysis

This protocol outlines a representative procedure for the synthesis of N-substituted aminodiols from (-)-isopulegol.

Step 1: Benzylation of (-)-Isopulegol

-

Suspend sodium hydride (1.5 equivalents) in dry tetrahydrofuran (THF) under an inert atmosphere.

-

Add (-)-isopulegol (1.0 equivalent) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add benzyl bromide (1.5 equivalents) and a catalytic amount of potassium iodide.

-

Heat the reaction mixture to 60°C and stir for 12 hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude O-benzyl this compound by column chromatography.

Step 2: Epoxidation of O-Benzyl this compound

-

Dissolve O-benzyl this compound (1.0 equivalent) in dichloromethane (CH₂Cl₂).

-

Add sodium phosphate dodecahydrate (3.0 equivalents).

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (2.0 equivalents) portion-wise at 0°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Dilute the mixture with CH₂Cl₂ and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase and concentrate to obtain the epoxide.

Step 3: Ring-Opening of the Epoxide with a Primary Amine

-

Dissolve the epoxide (1.0 equivalent) and the desired primary amine (2.0 equivalents) in acetonitrile.

-

Add lithium perchlorate (1.0 equivalent) as a catalyst.

-

Stir the reaction mixture at 70-80°C for 20 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting N-substituted O-benzyl aminodiol by column chromatography.

Step 4 (Optional): Debenzylation to Yield Primary Aminodiol

-

Dissolve the N-substituted O-benzyl aminodiol in methanol.

-

Add 5% Palladium on carbon (Pd/C) catalyst.

-

Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate to obtain the primary aminodiol.

A Spectrum of Biological Activities

This compound derivatives have demonstrated a remarkable range of biological activities, with antimicrobial, anticancer, and anti-inflammatory properties being the most extensively studied.

Antimicrobial Activity: Disrupting Microbial Defenses

A significant number of this compound derivatives, particularly those incorporating imidazole and other heterocyclic moieties, exhibit potent antimicrobial activity against a range of bacteria and fungi.[6] The primary mechanism of action for many of these compounds is believed to be the disruption of the microbial cell membrane.[7]

Mechanism of Action: The cationic nature of certain derivatives allows for electrostatic interactions with the negatively charged components of the bacterial cell membrane.[7] Subsequently, the hydrophobic portions of the molecule can insert into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.[7][8] This disruptive mechanism makes the development of resistance less likely compared to antibiotics that target specific enzymes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the standardized broth microdilution method for assessing the antimicrobial efficacy of this compound derivatives.

1. Preparation of Materials:

-

Test this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.

-

Positive control antibiotic and negative control (vehicle).

2. Assay Procedure:

-

Dispense 100 µL of sterile broth into all wells of the 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.

-

Add 10 µL of the standardized microbial inoculum to each well, except for the sterility control wells.

-

Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Numerous this compound derivatives, including aminodiols, aminotriols, and particularly 2,4-diaminopyrimidine derivatives, have demonstrated significant antiproliferative activity against various human cancer cell lines.[4][5][9]

Mechanism of Action: The anticancer effects of these derivatives are multifaceted. The 2,4-diaminopyrimidine scaffold is a known pharmacophore in many kinase inhibitors.[4][10] this compound-based diaminopyrimidine derivatives have been shown to potentially act as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and migration.[11][12] By inhibiting FAK, these compounds can disrupt downstream signaling pathways essential for tumor growth.

Furthermore, several this compound derivatives have been observed to induce apoptosis, or programmed cell death, in cancer cells.[4][13] This can occur through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases and the subsequent execution of the apoptotic program.[14]

Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric method to assess cell viability and is widely used for screening anticancer compounds.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in cell culture medium.

-

Remove the old medium and add 100 µL of the compound dilutions to the respective wells.

-

Include a vehicle control (medium with solvent) and a blank (medium only).

-

Incubate for 48-72 hours.

3. MTT Addition and Formazan Solubilization:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

4. Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

While research into the anti-inflammatory properties of this compound derivatives is still emerging, the parent compound, this compound, has demonstrated significant anti-inflammatory effects.[15]

Mechanism of Action: this compound has been shown to reduce acute and chronic inflammation by inhibiting the production of key pro-inflammatory mediators, including prostaglandins and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[15] The inhibition of prostaglandin synthesis is likely mediated through the cyclooxygenase (COX) pathway.[1][16] It is hypothesized that this compound derivatives may share or even enhance these anti-inflammatory mechanisms, making them attractive candidates for the development of novel anti-inflammatory drugs.

Data Summary

The following table summarizes the reported biological activities of various classes of this compound derivatives.

| Derivative Class | Biological Activity | Key Findings |

| Aminodiols & Aminotriols | Anticancer, Antimicrobial | Exhibit significant antiproliferative effects against various cancer cell lines. Some derivatives show notable antimicrobial activity.[3][5] |

| 1,3-Oxazines & 1,3-Thiazines | Anticancer | Show promise as antiproliferative agents.[4] |

| 2,4-Diaminopyrimidines | Anticancer | Potent inhibitors of cancer cell growth, potentially acting as kinase inhibitors.[4][9] |

| Imidazole Derivatives | Antimicrobial | Effective against a range of bacteria, likely through membrane disruption. |

Conclusion and Future Directions

This compound has proven to be a highly valuable and versatile chiral building block for the synthesis of a diverse range of biologically active compounds. Its derivatives have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents. The established synthetic routes offer a high degree of flexibility, allowing for the fine-tuning of molecular structures to optimize biological activity and drug-like properties.

Future research in this field should focus on several key areas. A more in-depth elucidation of the molecular mechanisms of action is crucial for rational drug design. This includes identifying the specific kinase targets for anticancer derivatives, further characterizing the nature of microbial membrane disruption, and confirming the anti-inflammatory pathways modulated by these compounds. Additionally, structure-activity relationship (SAR) studies will be instrumental in guiding the synthesis of next-generation this compound derivatives with enhanced potency and selectivity. The continued exploration of this fascinating class of compounds holds great promise for the development of novel and effective therapies for a variety of diseases.

References

- Ramos, R. R., et al. (2020). Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene this compound and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models. Molecules, 25(10), 2348. [Link]

- Kiss, R., et al. (2022). Antiproliferative Activity of (−)‐this compound‐based 1,3‐Oxazine, 1,3‐Thiazine and 2,4‐Diaminopyrimidine Derivatives. ChemistryOpen, 11(10), e202200169. [Link]